molecular formula C14H10N2O2 B11869714 2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole CAS No. 57695-86-0

2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole

Cat. No.: B11869714
CAS No.: 57695-86-0
M. Wt: 238.24 g/mol
InChI Key: PYTFRBAOOCNKMU-UHFFFAOYSA-N
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Description

2-Phenyl-2H-[1,3]dioxolo[4,5-f]indazole ( 57695-86-0) is a specialized indazole-based heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, it features a [1,3]dioxolo ring fused to the indazole core, a structure that serves as a key scaffold for developing biologically active molecules . Indazole derivatives are extensively researched for their diverse pharmacological properties. Notably, studies on structurally similar 2H-indazole compounds have demonstrated potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica , in some cases exhibiting significantly greater potency than the standard drug metronidazole . Furthermore, certain 2,3-diphenyl-2H-indazole derivatives show promising dual antimicrobial and anti-inflammatory activity, including in vitro inhibition of the cyclooxygenase-2 (COX-2) enzyme, suggesting potential for multifunctional therapeutic agents . In synthetic chemistry, this compound belongs to a class of molecules accessible via modern, efficient methods. Recent advancements include visible-light-driven decarboxylative coupling reactions, which allow for environmentally friendly functionalization at the C3 position of the 2H-indazole scaffold without the need for transition metal catalysts or strong oxidants . This reagent is provided for research applications only, including as a building block for drug discovery, a precursor for the development of new synthetic methodologies, and a candidate for biological screening. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57695-86-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-phenyl-[1,3]dioxolo[4,5-f]indazole

InChI

InChI=1S/C14H10N2O2/c1-2-4-11(5-3-1)16-8-10-6-13-14(18-9-17-13)7-12(10)15-16/h1-8H,9H2

InChI Key

PYTFRBAOOCNKMU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenyl 2h 1 2 Dioxolo 4,5 F Indazole and Its Analogues

Historical and Modern Approaches to Indazole Ring Formation

The construction of the indazole (benzopyrazole) core has been a subject of extensive research for over a century, leading to a diverse range of synthetic strategies. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed processes.

Cyclization Reactions for Benzopyrazole Core Construction

Historically, the synthesis of the indazole ring has relied on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods often involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene ring.

One of the earliest and most fundamental approaches is the Jacobson indazole synthesis , which involves the reduction of 2-nitrobenzylamines or related compounds. A more direct method is the Cadogan cyclization , a reductive cyclization of 2-nitrobenzylidene anilines using trivalent phosphorus reagents, which directly yields 2-aryl-2H-indazoles. acs.orgnih.govcaribjscitech.com This reaction proceeds through a nitrene intermediate that undergoes intramolecular cyclization.

Another classical approach involves the diazotization of 2-amino-substituted aromatic compounds followed by intramolecular cyclization. For instance, the diazotization of 2-aminobenzylamines or 2-aminobenzophenones can lead to the formation of the indazole ring system.

Modern advancements in cyclization strategies often employ metal-free conditions or utilize novel activating agents. For example, the treatment of 2-nitrobenzylamines with a strong base like sodium hydroxide (B78521) in methanol (B129727) can furnish 1-hydroxyindazoles, which can be further derivatized. nih.govacs.org Polyphosphoric acid (PPA) has also been effectively used to promote the intramolecular cyclization of various hydrazones derived from substituted acetophenones and benzophenones to yield indazoles. researchgate.net

The following table summarizes key historical and modern cyclization reactions for benzopyrazole core construction:

Reaction Name/TypeStarting MaterialsKey Reagents/ConditionsProduct Type
Jacobson Indazole Synthesis2-NitrobenzylaminesReducing agents (e.g., SnCl2, H2/Pd)1H-Indazoles
Cadogan Cyclization2-Nitrobenzylidene anilinesP(OEt)3, PPh32-Aryl-2H-indazoles
Diazotization-Cyclization2-Amino-substituted aromaticsNaNO2, acid1H or 3-substituted Indazoles
Base-mediated Cyclization2-NitrobenzylaminesNaOH, MeOH1-Hydroxyindazoles
PPA-mediated CyclizationHydrazones of acetophenones/benzophenonesPolyphosphoric Acid (PPA)Substituted Indazoles

Annulation Strategies for Fused Systems

Annulation strategies involve the formation of the benzene ring onto a pre-existing pyrazole ring or the simultaneous formation of both rings. These methods are particularly useful for constructing complex, fused indazole systems.

Transition-metal catalysis has revolutionized annulation strategies. For instance, rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with alkynes or aldehydes provides a direct route to N-aryl-2H-indazoles. nih.gov This approach is highly atom-economical and allows for the introduction of diverse substituents. Similarly, cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades of azobenzenes with aldehydes have been developed for the synthesis of N-aryl-2H-indazoles. nih.gov

Another powerful annulation method is the [3+2] cycloaddition of arynes with diazo compounds or their precursors. This strategy allows for the rapid construction of the indazole core with good control over substitution patterns. organic-chemistry.org

The table below highlights some modern annulation strategies for fused indazole systems:

StrategyKey ReactantsCatalyst/ReagentsProduct Type
Rh(III)-catalyzed C-H AnnulationAzobenzenes, Alkynes/Aldehydes[CpRhCl2]2, AgSbF6N-Aryl-2H-indazoles
Co(III)-catalyzed C-H AnnulationAzobenzenes, Aldehydes[CpCo(CO)I2], AgSbF6N-Aryl-2H-indazoles
[3+2] CycloadditionArynes, Diazo compoundsCsF, TBAF1H-Indazoles

Specific Synthetic Routes to 2H-Indazole Derivatives

The synthesis of 2H-indazoles, as opposed to their more common 1H-isomers, often requires specific strategies to control the regioselectivity of N-substitution.

Formation of the N-N Bond in 2H-Indazoles

Several synthetic methods for 2H-indazoles focus on the formation of the N1-N2 bond in the final cyclization step. One notable approach is the organophosphorus-mediated reductive cyclization of substituted benzamidines, which constructs 3-amino-2H-indazoles.

Another strategy involves the oxidative cyclization of 2-aminomethyl-phenylamines. This method provides access to various 2-substituted 2H-indazoles and has been shown to be applicable to the synthesis of less common 3H-indazoles as well. nih.gov

The Cadogan cyclization, as mentioned earlier, is a prominent example of a reaction that forms the N-N bond during the cyclization of a 2-nitroaryl imine, directly leading to 2-aryl-2H-indazoles. acs.orgnih.govcaribjscitech.com

Regioselective Functionalization at the N2 Position

Achieving regioselective functionalization at the N2 position of a pre-formed indazole ring is a significant challenge due to the presence of two reactive nitrogen atoms. However, several strategies have been developed to address this.

Direct N2-alkylation or N2-arylation of indazoles often leads to a mixture of N1 and N2 isomers. The product ratio can be influenced by the choice of base, solvent, and electrophile. For instance, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a regioselective route to 2-aryl-2H-indazoles.

In recent years, directed C-H functionalization has emerged as a powerful tool. The use of a directing group on the N2-substituent can guide the functionalization to specific positions on the indazole core or the N2-aryl ring.

Strategies fornih.govresearchgate.netDioxolo Ring Introduction into Indazole Scaffolds

The introduction of the nih.govresearchgate.netdioxolo (methylenedioxy) ring onto an indazole scaffold can be approached in two primary ways: by constructing the indazole ring on a pre-existing methylenedioxybenzene derivative or by forming the dioxolo ring on a pre-existing indazole.

A common method for forming the methylenedioxy bridge is the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a methylene (B1212753) dihalide, such as dichloromethane (B109758) or dibromomethane (B42720), in the presence of a base. This reaction, known as the Williamson ether synthesis, is a standard procedure for the protection of catechols.

Therefore, a plausible synthetic route to 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole would involve starting with a suitably substituted catechol that can be converted into the corresponding indazole. For example, starting from 4-nitrocatechol, one could first protect the catechol as a methylenedioxy ether to form 5-nitro-1,3-benzodioxole. This intermediate could then be elaborated through reduction of the nitro group, followed by reactions to construct the pyrazole ring, ultimately leading to the desired indazole.

Alternatively, one could start with a hydroxy-substituted indazole, such as 5,6-dihydroxyindazole. The formation of the dioxolo ring would then be achieved by reacting this dihydroxyindazole with a suitable methylene source under basic conditions. The synthesis of such dihydroxyindazoles can be challenging but could potentially be achieved from appropriately substituted starting materials.

The following table outlines potential strategies for the introduction of the nih.govresearchgate.netdioxolo ring:

StrategyKey IntermediateKey Reaction
Indazole formation on a dioxolo-benzene5-Nitro-1,3-benzodioxoleReduction, diazotization, cyclization
Dioxolo ring formation on an indazole5,6-DihydroxyindazoleWilliamson ether synthesis with CH2X2

Fusion of Dioxole Moieties to Aromatic Systems

The initial step in constructing the target molecule involves the formation of the methylenedioxy bridge, which creates the 1,3-benzodioxole (B145889) core structure. The most common and direct method for this transformation is the reaction of a catechol (1,2-dihydroxybenzene) derivative with a methylene dihalide, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), under basic conditions. prepchem.comerowid.orgmdma.chgoogle.com This reaction, often referred to as methylenation, proceeds via a Williamson ether synthesis-type mechanism where the catechol is deprotonated twice to form a dianion, which then acts as a nucleophile in a double substitution reaction with the methylene dihalide.

The choice of solvent and base is critical for achieving high yields. Highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are frequently employed to facilitate the reaction. google.com The process involves heating the catechol and a suitable base (e.g., sodium hydroxide) to form the dianion solution, which is then added to a heated solution of the methylene dihalide. google.com

Table 1: Conditions for the Synthesis of 1,3-Benzodioxole from Catechol
Methylene HalideBaseSolventConditionsYieldReference
Dichloromethane (CH₂Cl₂)NaOHDMSO/H₂OReflux, 120°C, 2.5 h80% google.com
Dibromomethane (CH₂Br₂)NaOHH₂O with PTC (Aliquat 336)Reflux, 1.5 h~67-75% erowid.orgmdma.ch

Sequential Ring Closure Reactions fornih.govrsc.orgDioxolo[4,5-F]indazole Assembly

Once the 1,3-benzodioxole scaffold is in place, the subsequent step is the construction of the fused pyrazole ring to form the indazole system. A powerful method for this transformation is the Cadogan reaction, which involves the reductive cyclization of an ortho-nitroaryl compound that possesses a suitable side chain. nih.govnih.govnih.govacs.org

For the synthesis of the nih.govrsc.orgdioxolo[4,5-F]indazole core, a plausible synthetic route begins with the nitration of a 1,3-benzodioxole derivative, such as sesamol (B190485) or piperonal (B3395001), to introduce a nitro group adjacent to a reactive side chain. For example, nitration of piperonal (3,4-methylenedioxybenzaldehyde) would yield 6-nitropiperonal. This intermediate can then be condensed with an amine (e.g., aniline (B41778) to directly introduce the phenyl group) to form an N-(2-nitrobenzylidene)aniline. This substrate is then subjected to deoxygenative cyclization using a trivalent phosphorus reagent, typically triethyl phosphite (B83602) P(OEt)₃, which generates a nitrene intermediate that cyclizes to form the N-N bond of the indazole ring. nih.govresearchgate.net

Table 2: Key Ring Closure Reactions for Indazole Synthesis
Reaction NamePrecursor TypeKey ReagentMechanism HighlightReference
Cadogan Reactiono-Nitrobenzylidene anilinesP(OEt)₃ or PPh₃Deoxygenative cyclization via a nitrene intermediate. nih.govnih.govresearchgate.net
SNAr CyclizationArylhydrazones of o-halobenzaldehydesBase (e.g., K₂CO₃, t-BuOK)Intramolecular Nucleophilic Aromatic Substitution. rasayanjournal.co.in
Davis-Beirut Reactiono-NitrobenzylaminesBase (e.g., KOH)Interrupted Cadogan pathway, proceeds via N-oxide intermediates. nih.gov

Phenyl Substituent Introduction and Diversification Strategies

The introduction of the phenyl group at the N-2 position is a defining feature of the target molecule. This can be achieved either during the ring closure step, as described in the Cadogan reaction with aniline, or by N-arylation of a pre-formed nih.govrsc.orgdioxolo[4,5-F]indazole core. The latter approach offers greater flexibility for diversification.

Transition metal-catalyzed cross-coupling reactions are the premier methods for this transformation. Palladium- and copper-catalyzed N-arylation reactions (Buchwald-Hartwig amination) are particularly effective. organic-chemistry.orgnih.gov A typical procedure involves reacting the NH-indazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. A notable strategy for the specific synthesis of 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov This method constructs the N(1)-C(7a) bond and has been shown to be tolerant of a wide range of functional groups.

Table 3: Comparison of N-Arylation Methods for Indazoles
MethodCatalyst SystemAryl SourceTypical ConditionsReference
Palladium-catalyzed C-N CouplingPd(OAc)₂ / dppfAryl Bromide/Iodidet-BuONa, Toluene, 90°C organic-chemistry.orgnih.gov
Copper-catalyzed C-N CouplingCuI / Diamine ligandAryl IodideK₂CO₃, DMF, 120°C mdpi.com

Catalytic and Green Chemistry Approaches in Fused Heterocycle Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and access novel chemical space.

Transition metal catalysis has revolutionized heterocycle synthesis, moving beyond traditional cross-coupling to direct C-H functionalization. nih.govrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), making it more atom-economical. For 2-phenyl-2H-indazoles, catalysts based on rhodium, cobalt, and palladium can direct the functionalization of the C3 position of the indazole ring or the ortho C-H bonds of the N-phenyl substituent. rsc.org For instance, cobalt(III)-catalyzed C-H bond additions to aldehydes, followed by in-situ cyclization, provide a one-step synthesis of N-aryl-2H-indazoles. nih.gov Palladium-catalyzed Suzuki-Miyaura cross-coupling is another powerful tool, used to couple a halogenated indazole precursor with an organoboronic acid to build C-C bonds with high efficiency. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique. The use of microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes alter reaction selectivity compared to conventional heating. rasayanjournal.co.in The Cadogan reaction, which traditionally requires prolonged heating, can be significantly accelerated. For example, the synthesis of 2-aryl-2H-indazoles from N-(2-nitrobenzylidene)anilines with triethyl phosphite can be completed in 12-14 minutes with yields of 85-92% under microwave irradiation at 200 W. researchgate.net Similarly, copper-catalyzed N-arylation reactions to form indazoles can be performed in a one-pot, two-step microwave procedure, with each step taking only 10 minutes at 160°C. researchgate.netresearchgate.net

Photochemistry and electrochemistry offer sustainable and powerful alternatives to traditional thermal methods for inducing chemical reactions. These techniques often proceed under mild, ambient temperature conditions without the need for harsh reagents.

Visible-light-driven photocatalysis can be used to construct the indazole ring. For instance, a photocatalyst-free photocyclization of aryl azides can produce 2H-indazole-3-carboxamides through an intramolecular N-N bond coupling, representing a green and atom-economical pathway. rsc.org Photochemical energy can also be used to induce rearrangements; under UV irradiation (λ = 300 nm), 1H- and 2H-indazoles can be converted directly into benzimidazoles, demonstrating a novel method for skeletal permutation. scientificupdate.comnih.gov

Electrosynthesis uses electrical current to drive redox reactions, eliminating the need for chemical oxidants or reductants. This method has been successfully applied to the functionalization of 2H-indazoles. For example, the regioselective C3-sulfonylation and C3-selenylation of 2H-indazoles can be achieved in an undivided cell without any transition metal catalysts or external oxidants. acs.orgrsc.org An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes also provides an efficient, catalyst-free route to 2H-indazole derivatives. organic-chemistry.org

Multi-Component and Cascade Reactions for Structural Complexity

Multi-component reactions (MCRs) and cascade (or domino) reactions represent powerful strategies in modern organic synthesis for the construction of complex molecular architectures from simple precursors in a single operation. nih.govnih.gov These methodologies are characterized by their high atom economy, operational simplicity, and ability to generate structural diversity, making them particularly suitable for the synthesis of heterocyclic scaffolds like 2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole. nih.govnih.govnih.gov By combining several bond-forming events in one pot without the need to isolate intermediates, these reactions offer an efficient pathway to intricate molecules that would otherwise require lengthy, multi-step synthetic sequences. nih.gov

Multi-Component Synthesis of the 2H-Indazole Core

One of the most direct methods for assembling the 2H-indazole skeleton is through a copper-catalyzed three-component reaction. This approach brings together a 2-halobenzaldehyde, a primary amine, and an azide (B81097) source (like sodium azide) in a single pot to regioselectively form the 2-substituted-2H-indazole ring system. organic-chemistry.orgthieme-connect.com The catalyst is crucial for facilitating the key C-N and N-N bond formations. organic-chemistry.orgthieme-connect.com

To apply this methodology for the synthesis of 2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole, a suitably substituted benzaldehyde, such as 6-bromo-1,3-benzodioxole-5-carbaldehyde, would be reacted with aniline and sodium azide. The reaction typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand, to yield the desired product. thieme-connect.com The versatility of this reaction allows for the generation of a wide array of analogues by simply varying the aniline component. organic-chemistry.org

Table 1: Copper-Catalyzed Three-Component Synthesis of 2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole

Component AComponent BComponent CCatalyst/LigandProduct
6-Bromo-1,3-benzodioxole-5-carbaldehydeAnilineSodium Azide (NaN₃)CuI / TMEDA2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole

Note: This table presents a proposed application of a known multicomponent reaction to the specific target compound.

Cascade Reactions for Indazole Formation

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov Several cascade approaches are effective for the synthesis of the 2H-indazole core.

Reductive Cyclization (Cadogan-Type Reaction)

A classic and efficient cascade process for forming the indazole N-N bond is the Cadogan cyclization. nih.govresearchgate.net This reaction typically involves the deoxygenative cyclization of an ortho-nitroaryl imine. In a one-pot procedure, an ortho-nitrobenzaldehyde is first condensed with an aniline to form the corresponding imine. This intermediate is then treated with a trivalent phosphorus reagent, such as triethyl phosphite, which acts as an oxygen abstractor (reductant), inducing a nitrene intermediate that rapidly cyclizes to form the stable 2H-indazole ring. nih.govresearchgate.net

For the synthesis of 2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole, the reaction would commence with 6-nitro-1,3-benzodioxole-5-carbaldehyde and aniline. This one-pot condensation followed by reductive cyclization provides a direct and high-yielding route to the target scaffold. nih.gov

Table 2: Synthesis of 2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole via Cadogan Cascade Cyclization

Starting Material 1Starting Material 2ReagentKey StepsProduct
6-Nitro-1,3-benzodioxole-5-carbaldehydeAnilineTriethyl phosphite (P(OEt)₃)1. Imine formation2. Reductive cyclization2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole

Note: This table illustrates a proposed synthetic route based on established cascade reaction principles.

[3+2] Dipolar Cycloaddition of Arynes and Sydnones

A more contemporary cascade strategy involves the [3+2] dipolar cycloaddition between an aryne and a sydnone (B8496669). nih.govacs.org This method is highly efficient for the regioselective synthesis of 2H-indazoles. The cascade is initiated by the in situ generation of a highly reactive aryne intermediate from a silylaryl triflate precursor. This aryne is immediately trapped by a sydnone (a mesoionic heterocyclic compound) in a [3+2] cycloaddition. The resulting bicyclic adduct is unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to yield the aromatic 2H-indazole product. nih.gov

To construct the 2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole framework, an appropriately substituted benzodioxole-based aryne would be generated and reacted with an N-phenyl sydnone. This approach is valued for its mild reaction conditions and the absence of 1H-indazole isomers, which can be a challenge in other synthetic routes. nih.gov

Table 3: [3+2] Dipolar Cycloaddition Route to the Target Indazole

Aryne PrecursorDipoleKey StepsProduct
2-(Trimethylsilyl)-1,3-benzodioxol-4-yl trifluoromethanesulfonateN-Phenylsydnone1. Aryne generation2. [3+2] Cycloaddition3. Retro-[4+2] (CO₂ extrusion)2-Phenyl-2H- nih.govnih.govdioxolo[4,5-F]indazole

Note: This table outlines a proposed synthetic pathway using a known cycloaddition cascade.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 2h 1 2 Dioxolo 4,5 F Indazole Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Aromaticity, and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic systems, including indazole derivatives. niscpr.res.innih.gov DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure, aromaticity, and reactivity of complex molecules like 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole. rsc.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

In studies of various indazole derivatives, DFT calculations have been used to determine these parameters. researchgate.netnih.gov For instance, calculations on N-alkylated indazole derivatives using the B3LYP/6-311+ level of theory have shown that the distribution of HOMO and LUMO densities spans almost the entire molecule. nih.gov Molecules with higher HOMO energy values are better electron donors, while those with lower LUMO energies are better electron acceptors. nih.gov The HOMO-LUMO gap is also an indicator of molecular hardness, with a larger gap suggesting higher stability and lower reactivity. nih.gov For 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole, the fused dioxolo ring and the phenyl substituent are expected to significantly influence the electronic distribution and the energies of the frontier orbitals. The phenyl group, depending on its substitution, can modulate the electron density of the indazole core, thereby tuning its reactivity.

Table 1: Representative Frontier Orbital Energies (in eV) for Substituted Indazole Derivatives Calculated by DFT
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Indazole-Amide 8a-6.34878-1.42834.92048 nih.gov
Indazole-Amide 8c-5.27715-2.605232.67192 nih.gov
Indazole-Amide 8s-6.34878-1.42834.92048 nih.gov
Indazole-Amide 8u-6.8823-2.454574.42773 nih.gov
Indazole-Amide 8x-6.67332-2.425684.24764 nih.gov

Indazole systems can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Computational studies, primarily using DFT and ab initio methods, have been instrumental in evaluating the relative stabilities of these tautomers. nih.govnih.gov For the parent indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov MP2/6-31G** calculations indicate that 1H-indazole is more stable by approximately 3.6-15 kJ·mol⁻¹ (0.86-3.58 kcal/mol). researchgate.netnih.gov This greater stability is often attributed to the higher aromaticity of the 1H-tautomer compared to the quinoidal structure of the 2H form. researchgate.net

However, the position of the tautomeric equilibrium can be influenced by substitution patterns and solvent effects. researchgate.net Theoretical calculations have shown that in certain substituted indazoles, the 2H-tautomer can become more stable. researchgate.net For 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole, the presence of the phenyl group at the N2 position locks the molecule into the 2H-indazole form, preventing tautomerization to a 1H-form at that nitrogen. The stability of this isomer relative to a potential 1-phenyl isomer would be governed by steric and electronic effects of the fused ring system and the phenyl group. DFT calculations can precisely quantify these energy differences, providing insight into the thermodynamic favorability of the synthesized isomer. nih.gov Furthermore, intermolecular interactions, such as the formation of hydrogen-bonded dimers in solution, can also stabilize the 2H-tautomer, a phenomenon that has been demonstrated through DFT calculations. researchgate.net

Molecular Modeling and Virtual Screening Methodologies for Structural Design

Molecular modeling and virtual screening are indispensable tools in modern drug discovery for identifying and optimizing lead compounds. semanticscholar.orgekb.eg These methodologies are frequently applied to indazole-containing scaffolds to design molecules with specific biological activities. nih.govnih.gov

Virtual screening can be broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target. nih.gov Molecular docking, a key SBVS technique, is used to predict the binding mode and affinity of a ligand within the active site of a protein. biotech-asia.orgresearchgate.net For indazole derivatives, docking studies have been employed to design inhibitors for targets such as histone deacetylases (HDACs), VEGFR-2, and Aurora kinases. nih.govnih.govbiotech-asia.org These studies help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indazole core and the protein's active site, guiding the design of more potent analogues. biotech-asia.org

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods are used. nih.gov These approaches utilize the structural information of known active compounds to identify new molecules with similar properties. nih.gov Fragment-based virtual screening is one such strategy where novel compounds are constructed from molecular fragments known to have good binding activities. nih.gov This approach has been successfully used to design novel indazole-based HDAC inhibitors. nih.gov

For a system like 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole, these methodologies can be used to screen large compound libraries to identify derivatives with potentially enhanced biological activity against a specific target. csmres.co.uk

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscape and the analysis of their stability over time. researchgate.net MD simulations are particularly valuable for studying the behavior of a ligand when bound to a protein, complementing the static picture provided by molecular docking. nih.gov

In the context of indazole derivatives, MD simulations have been used to assess the stability of the ligand-protein complex. researchgate.netnih.gov After docking an indazole inhibitor into the active site of a target protein, an MD simulation can be run to observe how the binding pose evolves. nih.gov Analysis of the simulation trajectory can reveal:

Stability of the binding mode: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can assess if it remains stably bound in the predicted orientation. researchgate.net

Key intermolecular interactions: MD simulations can highlight the persistence of crucial hydrogen bonds or other interactions throughout the simulation, confirming their importance for binding affinity. nih.gov

Conformational changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations capture this flexibility, providing a more realistic model of the interaction.

For 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole and its derivatives, MD simulations can validate docking predictions and provide deeper insights into the dynamic nature of their interaction with biological targets, thereby aiding in the structural design of more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical and Alignment-Independent Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govaboutscience.eu These models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are key for a desired biological effect. researchgate.net

For indazole derivatives, 2D-QSAR models, which use alignment-independent descriptors, are commonly employed. nih.govresearchgate.net These descriptors can be calculated directly from the 2D structure and include:

Physicochemical descriptors: Such as molecular weight, logP (lipophilicity), molar refractivity, and polar surface area.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

These descriptors are used as independent variables in statistical methods like multiple linear regression (GA-MLR) to build a model that predicts the biological activity (the dependent variable). nih.gov QSAR studies on indazole compounds have successfully identified key structural features responsible for their inhibitory activity against various targets. nih.govnih.gov For example, a QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified five essential descriptors that could explain and predict their inhibitory activity. nih.govaboutscience.eu Such models, once validated, can guide the synthesis of new 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole derivatives with improved activity profiles.

Table 2: Example of a 2D-QSAR Model for Indazole Derivatives
Model ParameterValueDescriptionReference
r² (training set)0.852Coefficient of determination for the training set, indicating goodness of fit. nih.gov
q² (test set)0.781Cross-validated correlation coefficient for the test set, indicating predictive ability. nih.gov
External predictability (r²pred)0.685Predictive ability on an external set of compounds. nih.gov
Standard Error of Estimate (SEE)0.490A measure of the accuracy of the predictions. nih.gov

Mechanistic Pathways Probed by Computational Techniques

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the most likely mechanism. nih.gov

For the synthesis and functionalization of indazole systems, computational studies have provided significant insights. For example, DFT calculations have been used to investigate the mechanism of transition-metal-catalyzed C-H activation and annulation reactions to form indazole derivatives. nih.gov These studies can help explain the observed regioselectivity and reactivity, and guide the optimization of reaction conditions. In one study, DFT calculations revealed a radical chain mechanism for the conversion of ortho-alkylazobenzenes into 2H-indazoles, where iodine assists in hydrogen transfer. nih.gov Similarly, the mechanism for the addition of indazoles to formaldehyde (B43269) has been studied theoretically, clarifying the roles of different tautomers and protonation states in the reaction. nih.gov

For 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole, computational techniques could be used to probe the mechanism of its synthesis, for instance, via Cadogan cyclization, or to explore potential pathways for its further functionalization, providing a theoretical foundation for synthetic efforts. acs.orgnih.gov

Transition State Analysis for Reaction Optimization

Transition state analysis is a cornerstone of computational chemistry for optimizing reaction conditions. By calculating the geometries and energies of transition states, chemists can predict the feasibility of a reaction pathway and identify the rate-determining step. This knowledge is crucial for rationally designing experiments to improve reaction yields, reduce reaction times, and minimize the formation of byproducts.

For the synthesis of 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole, a common route involves the Cadogan-Sundberg reaction, which is a reductive cyclization of o-nitroaryl imines. researchgate.net Computational modeling of this reaction for the specific substrate would involve mapping the potential energy surface for the entire reaction coordinate. This would allow for the identification of all intermediates and transition states.

Key Parameters from Transition State Analysis:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Geometry of the Transition State: Provides a three-dimensional picture of the atomic arrangement at the peak of the energy barrier, revealing which bonds are breaking and forming.

Vibrational Frequencies: A true transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

By analyzing these parameters, researchers can explore the effects of different catalysts, solvents, and temperatures on the reaction rate and efficiency. For instance, a theoretical study might compare the activation energies for the cyclization step with and without a phosphine (B1218219) reagent, providing a quantitative measure of the catalytic effect.

Table 1: Hypothetical Transition State Analysis Data for a Key Synthetic Step

Reaction StepCatalystSolventCalculated Activation Energy (kcal/mol)
N-N Bond FormationNoneToluene35.2
N-N Bond FormationP(OEt)₃Toluene22.5
N-N Bond FormationPPh₃THF24.1

This table is illustrative and based on general principles of transition state analysis.

Understanding Regioselectivity and Stereoselectivity through Energy Calculations

Many reactions involving indazole systems can lead to multiple products, making regioselectivity and stereoselectivity critical considerations. Energy calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting and explaining the observed selectivity.

Regioselectivity:

In the functionalization of the 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole scaffold, reactions such as electrophilic substitution can occur at different positions on the indazole or the phenyl ring. By calculating the relative energies of the possible intermediates and transition states leading to each regioisomer, the most favorable reaction pathway can be determined. For example, in the alkylation of the indazole core, theoretical calculations can predict whether the substitution will occur at the N1 or C3 position. nih.govmit.edu

Stereoselectivity:

When a reaction can produce different stereoisomers (enantiomers or diastereomers), computational methods can be used to predict which isomer will be formed in excess. This is achieved by calculating the energies of the diastereomeric transition states. The transition state with the lower energy will be more populated, leading to the major stereoisomer. This is particularly relevant when introducing a chiral center into the 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole molecule.

Table 2: Hypothetical Energy Calculation Data for Regioselective Bromination

Position of BrominationIntermediateTransition State Energy (kcal/mol)Relative Energy (kcal/mol)
C3σ-complex-15.80
C4σ-complex-12.3+3.5
C7σ-complex-13.1+2.7

This table is illustrative and based on general principles of energy calculations for determining regioselectivity.

By leveraging the predictive power of computational chemistry, the synthesis and functionalization of 2-Phenyl-2H- nih.govresearchgate.netdioxolo[4,5-F]indazole can be approached in a more systematic and efficient manner, accelerating the discovery of new derivatives with desired properties.

Chemical Reactivity and Mechanistic Investigations of Fused Indazole Dioxole Derivatives

Intramolecular and Intermolecular Reactivity of the Indazole Nucleus

The reactivity of the indazole core in 2-Phenyl-2H- organic-chemistry.orgnih.govdioxolo[4,5-F]indazole is a complex interplay of its inherent electronic properties and the influence of its substituents. The indazole ring system is known for its ambidentate nucleophilicity, with reaction sites at both nitrogen atoms and the C3 carbon.

The functionalization of an indazole core presents a significant challenge in regioselectivity, particularly concerning N-alkylation, which can lead to a mixture of N1 and N2-substituted products. beilstein-journals.org The outcome is governed by a delicate balance of thermodynamic and kinetic control, steric hindrance, and the electronic nature of the substituents. nih.govbeilstein-journals.org

For a pre-existing 2-phenyl substituted indazole like the title compound, the N2 position is already occupied, directing further reactions to other sites. The primary sites for subsequent derivatization are the N1-position (if the starting material were the 1H-tautomer) and the carbon positions, most notably the C3-position.

N1 vs. N2 Selectivity: In the synthesis of N-substituted indazoles, direct alkylation of a 1H-indazole typically yields a mixture of N1 and N2 isomers. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. chemicalbook.comnih.gov However, the distribution of products depends heavily on reaction conditions. For instance, the use of sodium hydride in THF often favors the formation of N1-alkylated products, which are thermodynamically more stable. nih.gov Conversely, conditions that favor kinetic control can lead to a higher proportion of the N2 isomer. Quantum mechanical analyses suggest that while the 1H-indazole is the more stable tautomer, the energy barrier for N1 alkylation can be higher than for N2 alkylation, explaining the frequent formation of N2-substituted products. wuxibiology.com The presence of bulky substituents at certain positions can sterically hinder attack at the adjacent nitrogen, influencing the regiochemical outcome. nih.gov

Carbon Positions (C3-Functionalization): The C3 position of the indazole ring is susceptible to electrophilic attack and radical addition, particularly in 2H-indazoles. chim.it The lower aromaticity of the pyrazole (B372694) ring in the 2H-tautomer makes the C3 position more reactive. molaid.com Reactions such as halogenation, nitration, and acylation can be directed to this position. For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Direct acylation at the C3 position can also be accomplished via radical pathways, such as the silver-catalyzed decarboxylative cross-coupling of α-keto acids. nih.gov

Reaction TypePrimary SiteControlling FactorsTypical Outcome for Indazoles
N-AlkylationN1 / N2Thermodynamics, Kinetics, Sterics, SolventMixture of N1 (thermodynamic) and N2 (kinetic) products
C-HalogenationC3Electrophilicity of reagentSelective C3-iodination or bromination
C-NitrationC3Radical mechanismFe(NO3)3/TEMPO yields C3-nitro-2H-indazoles
C-AcylationC3Radical mechanismAg-catalyzed radical addition yields C3-acyl-2H-indazoles

The fusion of a organic-chemistry.orgnih.govdioxole ring to the 'f' face of the indazole system introduces significant electronic effects. The dioxole ring is an electron-donating group, increasing the electron density of the fused benzene (B151609) ring. This has several consequences for the molecule's reactivity:

Electrophilic Aromatic Substitution: The electron-donating nature of the dioxole moiety activates the benzene ring towards electrophilic aromatic substitution. The directing effects of the ether-like oxygens and the existing indazole ring would guide incoming electrophiles to specific positions on the carbocyclic ring.

Stabilization of Intermediates: The dioxole group can stabilize charged intermediates formed during reaction pathways, potentially altering reaction mechanisms and favoring certain products. Fused electron-rich systems are known to facilitate intramolecular charge transfer (ICT) transitions, which is indicative of their electronic properties. researchgate.netrsc.org

Reaction Mechanisms of Fused Ring Formation and Functionalization

The synthesis of the 2-Phenyl-2H- organic-chemistry.orgnih.govdioxolo[4,5-F]indazole core and its subsequent modification involve several key mechanistic pathways.

Radical mechanisms play a crucial role in the functionalization of the indazole nucleus. The C3 position of 2H-indazoles is particularly receptive to radical species due to the electronic nature of this tautomer. molaid.com

C3-Functionalization: A notable example is the direct addition of acyl radicals to 2H-indazoles. This method circumvents the challenges of traditional electrophilic acylation and provides efficient access to 3-acyl-2H-indazoles. nih.gov Similarly, radical-mediated C-H nitration at the C3 position has been demonstrated. chim.it Mechanistic studies suggest that these reactions proceed via the addition of a radical species to the C3 carbon, followed by an oxidation/rearomatization step to yield the final product.

N-Alkylation: Radical-mediated cross-coupling reactions have also been employed for the N-alkylation of indazoles. For instance, a decarboxylative C(sp³)-N cross-coupling using diacyl peroxides as a source of alkyl radicals has been shown to alkylate nitrogen nucleophiles, including indazoles. organic-chemistry.org

Synthesis: Some synthetic routes to the indazole core itself may involve radical intermediates. Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is proposed to occur through a radical chain mechanism, as supported by DFT calculations. nih.gov

Cycloaddition reactions are among the most powerful methods for constructing heterocyclic rings, and they are particularly effective for the synthesis of the 2H-indazole skeleton.

[3+2] Dipolar Cycloaddition: A highly efficient and regioselective route to 2H-indazoles involves the [3+2] dipolar cycloaddition between an aryne and a 1,3-dipole. nih.govnih.gov Specifically, the reaction of an appropriately substituted benzyne (B1209423) (derived from a silylaryl triflate) with a sydnone (B8496669) serves as a prime example. acs.org The mechanism is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then spontaneously undergoes a retro-[4+2] reaction to extrude a molecule of carbon dioxide, leading directly to the stable 2H-indazole product. nih.govnih.gov This method is valued for its mild conditions, high yields, and excellent selectivity for the 2H-isomer. acs.org

Other Cycloadditions: 1,3-dipolar cycloadditions using diazo compounds as the 1,3-dipole are also a common strategy for forming the pyrazole ring of the indazole system. organic-chemistry.org

Aromaticity and Electronic Effects in Fused Heterocyclic Systems

The 2-Phenyl-2H- organic-chemistry.orgnih.govdioxolo[4,5-F]indazole molecule is a complex aromatic system where the electronic properties of each component influence the whole.

Aromaticity: The indazole core is an aromatic heterocycle, consisting of a fused benzene and pyrazole ring. chemicalbook.com This aromaticity is a key contributor to its stability. The fusion of the dioxole ring creates an extended π-system. The planarity of such fused systems is advantageous as it promotes more effective π-electron delocalization. researchgate.netrsc.org The 2H-indazole tautomer is generally considered less aromatic and thermodynamically less stable than the 1H-tautomer, which has implications for its reactivity, particularly at the C3 position. chemicalbook.comnih.gov

Indazole Nucleus: The pyrazole portion of the indazole is electron-rich but also contains both a pyridine-like (N2) and a pyrrole-like (N1) nitrogen, contributing to its complex electronic nature and ambidentate reactivity.

N2-Phenyl Group: The phenyl group at the N2 position is conjugated with the indazole ring system. Depending on its own substitution, it can withdraw or donate electron density, thereby modulating the reactivity of the indazole core.

Summary of Electronic Contributions
ComponentElectronic EffectImpact on Reactivity
Indazole Core (2H-form)Aromatic, electron-rich pyrazole ringNucleophilic nitrogens (N1 anion), reactive C3 position
N2-Phenyl Substituentπ-conjugation with the indazole ringModulates electron density and steric accessibility of the core
Fused organic-chemistry.orgnih.govdioxolo RingStrongly electron-donatingIncreases electron density on the benzene ring, enhances overall nucleophilicity

Stability and Transformation of theresearchgate.netnih.govdioxolo Ring under Different Reaction Conditions

The researchgate.netnih.govdioxolo ring, a five-membered heterocyclic acetal (B89532) also known as a methylenedioxy group when fused to an aromatic system, is a key structural feature in 2-Phenyl-2H- researchgate.netnih.govdioxolo[4,5-F]indazole. The stability of this ring is significantly influenced by the reaction conditions, exhibiting varying degrees of resilience and reactivity towards acidic, basic, oxidative, and reductive environments. Understanding the behavior of the dioxolo moiety is crucial for the chemical manipulation and application of these fused indazole derivatives.

The inherent stability of the dioxolo ring is attributed to its nature as a cyclic acetal. Generally, acetals are stable under neutral and basic conditions but are susceptible to cleavage in the presence of acids. The fusion of this ring to the indazole system can further modulate its reactivity through electronic and steric effects.

Acidic Conditions

Under acidic conditions, the researchgate.netnih.govdioxolo ring in fused heterocyclic systems is prone to cleavage. This reaction is a classic example of acid-catalyzed hydrolysis of an acetal. The process is initiated by the protonation of one of the oxygen atoms in the dioxolo ring, which enhances the electrophilicity of the adjacent methylene (B1212753) carbon. Subsequent nucleophilic attack by water or another nucleophile present in the reaction medium leads to the opening of the ring, ultimately forming a catechol (a 1,2-dihydroxybenzene derivative).

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for the cleavage of the methylenedioxy bridge. researchgate.net Similarly, Lewis acids like boron trichloride (B1173362) (BCl3) and aluminum chloride (AlCl3), often in the presence of a soft nucleophile like a mercaptan, can facilitate this transformation. researchgate.net For instance, studies on related compounds have demonstrated the preferential cleavage of the methylenedioxy group over other functional groups like methoxy (B1213986) groups when treated with boron trichloride.

The general mechanism for the acid-catalyzed cleavage is as follows:

Protonation of a dioxolo oxygen atom.

Nucleophilic attack at the methylene carbon, leading to C-O bond cleavage and ring opening.

Formation of a hemiacetal intermediate.

Further reaction to yield the dihydroxy (catechol) derivative and formaldehyde (B43269) or its equivalent.

Reagent(s)ConditionOutcome
Strong Protic Acids (e.g., HBr, HI)HeatingCleavage to form the corresponding catechol
Boron Trichloride (BCl3)Inert solvent, low temperatureEfficient cleavage to the catechol
Aluminum Chloride (AlCl3) / MercaptanInert solventRing opening to the catechol
Formic Acid (90%)RefluxPotential for ring cleavage

Basic Conditions

In contrast to its lability in acidic media, the researchgate.netnih.govdioxolo ring is generally stable under basic and nucleophilic conditions. The ether-like linkages of the acetal are not susceptible to attack by common bases such as alkali metal hydroxides or amines. This stability allows for chemical modifications on other parts of the 2-Phenyl-2H- researchgate.netnih.govdioxolo[4,5-F]indazole molecule, such as the indazole or the phenyl ring, without affecting the dioxolo moiety. This chemical orthogonality is a valuable attribute in multi-step organic synthesis.

Reagent(s)ConditionOutcome
Sodium Hydroxide (B78521) (NaOH)Aqueous or alcoholic solution, heatingDioxolo ring remains intact
Potassium Carbonate (K2CO3)Polar aprotic solventsDioxolo ring remains intact
Amines (e.g., Piperidine)Various solventsDioxolo ring remains intact

Oxidative Conditions

The stability of the researchgate.netnih.govdioxolo ring towards oxidizing agents is variable and depends on the specific reagent and reaction conditions. While generally robust, certain strong oxidants can induce cleavage of the ring. For example, the reaction of related methylenedioxy-containing aromatic compounds with selenous acid in the presence of a strong acid like sulfuric acid has been shown to result in the cleavage of the five-membered ring to form an ortho-quinone. magnascientiapub.com This transformation involves the oxidative removal of the methylene bridge.

However, many common oxidizing agents used in organic synthesis, particularly those under neutral or mildly acidic/basic conditions, may leave the dioxolo ring intact while reacting with other functionalities in the molecule.

Reagent(s)ConditionOutcome
Selenous Acid / Sulfuric AcidHeatingOxidative cleavage to an ortho-quinone
Potassium Permanganate (KMnO4)Varies (pH, temperature)Potential for ring cleavage under harsh conditions
Meta-chloroperoxybenzoic acid (m-CPBA)Inert solventGenerally stable, depends on other functional groups

Reductive Conditions

The researchgate.netnih.govdioxolo ring is typically stable under a variety of reductive conditions. Catalytic hydrogenolysis, a common method for cleaving benzyl (B1604629) ethers, does not usually affect the methylenedioxy group under standard conditions (e.g., H2 gas with catalysts like Palladium on carbon, Pd/C). This stability allows for the selective reduction of other functional groups within the molecule.

However, more forcing reductive conditions or specific catalytic systems might lead to the cleavage of the C-O bonds of the dioxolo ring. The specific conditions required for such a transformation would likely be harsh and are not commonly employed in standard synthetic procedures.

Reagent(s)ConditionOutcome
H2, Palladium on Carbon (Pd/C)Room temperature and pressureDioxolo ring is stable
Lithium Aluminum Hydride (LiAlH4)Ethereal solventDioxolo ring is generally stable
Sodium Borohydride (NaBH4)Protic solventDioxolo ring is stable

Advanced Research Directions and Broader Context in Fused Heterocyclic Chemistry

Exploration of 2-Phenyl-2H-researchgate.netresearchgate.netdioxolo[4,5-F]indazole as a Versatile Chemical Building Block

While direct literature on the use of 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole as a synthetic intermediate is limited, its core structure, 2-aryl-2H-indazole, is a well-established and reactive scaffold in organic synthesis. The chemical behavior of this core provides a strong predictive framework for the potential of its dioxolo-fused analogue as a versatile building block.

The reactivity of the 2-aryl-2H-indazole system is primarily centered on two key positions: the C3-position of the indazole ring and the ortho-positions of the 2-phenyl substituent. The C3-position is particularly susceptible to functionalization due to its electronic properties within the heterocyclic system. Methodologies such as direct C-H arylation, acylation, and carbamoylation have been successfully applied to the 2-phenyl-2H-indazole core. nih.govacs.orgnih.gov For instance, visible-light-mediated decarboxylative coupling reactions with α-keto acids have been developed to introduce acyl groups at the C3 position without the need for photocatalysts or strong oxidants. nih.gov

Furthermore, the N-phenyl ring acts as an internal directing group, facilitating ortho-C–H functionalization. nih.gov This chelation-assisted strategy allows for the introduction of various substituents at the position ortho to the indazole nitrogen. Manganese(I)-catalyzed ortho-C–H alkenylation with various alkynes has been demonstrated, even in aqueous media, showcasing a sustainable approach to diversification. nih.gov These established functionalization pathways highlight the potential of 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole to serve as a modular scaffold. By applying these known methodologies, chemists can envision using this compound as a starting point to construct a diverse array of more complex molecules, leveraging the reactive handles at the C3 and ortho-phenyl positions for subsequent chemical transformations.

Development of Novel Reaction Methodologies for Enhanced Functionalization and Diversification

The drive to create structurally diverse and complex molecules has led to the development of numerous novel reaction methodologies for the functionalization of heterocyclic systems, including 2H-indazoles. These methods are crucial for diversifying the core structure of compounds like 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole, enabling fine-tuning of their properties. Research in this area focuses on C-H activation, cross-coupling reactions, and photocatalysis to provide efficient and regioselective access to a wide range of derivatives. researchgate.netnih.gov

Transition metal catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to 2H-indazoles. researchgate.net

Palladium-catalyzed reactions are prominent, enabling C3-arylation on water and C3-functionalization via isocyanide insertion to build diverse fused systems. acs.orgresearchgate.net

Rhodium(III)-catalysis has been employed for chelation-assisted ortho-acylmethylation of the 2-phenyl ring, using sulfoxonium ylides as carbene precursors. researchgate.net

Manganese(I)-catalysis , an earth-abundant and less toxic alternative, has proven effective for the ortho-C–H alkenylation of 2-arylindazoles in water, highlighting a move towards more sustainable metal catalysis. nih.gov

In recent years, visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov This strategy has been successfully applied to the C3-functionalization of 2H-indazoles. For example, a transition-metal-free, visible-light-promoted direct C3-carbamoylation has been developed using oxamic acids as the carbamoylating source. nih.gov Similarly, a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids allows for C3-acylation under visible light without any external photosensitizers or oxidants. nih.gov These methods offer significant advantages in terms of operational simplicity and tolerance of sensitive functional groups.

Below is a table summarizing various functionalization methodologies applicable to the 2-aryl-2H-indazole scaffold.

Reaction TypePositionCatalyst/ConditionsReagent(s)Reference
Ortho-AlkenylationOrtho-C' of Phenyl RingManganese(I) ComplexAlkyl/Aryl Alkynes nih.gov
C3-AcylationC3Visible Light (catalyst-free)α-Keto Acids nih.gov
C3-CarbamoylationC3Visible Light / 4CzIPNOxamic Acids nih.gov
C3-ArylationC3Palladium(II) AcetateArylboronic Acids acs.org
Ortho-AcylmethylationOrtho-C' of Phenyl RingRhodium(III) ComplexSulfoxonium Ylides researchgate.net
C3-Isocyanide InsertionC3Palladium(II) AcetateIsocyanides researchgate.net
C3-Trifluoromethylation / DifluoromethylationC3ElectrochemicalLanglois' Reagent / Umemoto's Reagent researchgate.net

Strategies for Diversity-Oriented Synthesis (DOS) of Related Fused Heterocycles

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections of structurally diverse small molecules, with the goal of exploring new areas of "chemical space". frontiersin.org Rather than focusing on a single target molecule, DOS employs a "forward synthetic analysis" approach, where reactions are chosen to systematically increase structural complexity and diversity through branching pathways. frontiersin.org This is particularly relevant for generating libraries of fused heterocycles related to 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole for screening in drug discovery and materials science.

Several key strategies are employed in DOS:

Build/Couple/Pair (B/C/P) Strategy: This algorithmic approach involves synthesizing a set of building blocks (Build), coupling them together in various combinations (Couple), and then subjecting the products to intramolecular reactions to form different scaffolds (Pair). This strategy allows for the generation of significant molecular diversity, including macrocycles and other complex architectures. frontiersin.orgnih.gov

Ring-Distortion Reactions: This strategy involves synthesizing a common cyclic precursor and then subjecting it to a variety of ring-opening, ring-closing, or rearrangement reactions to generate a diverse set of new scaffolds. frontiersin.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valuable in DOS. They offer high atom economy and allow for the rapid assembly of complex heterocyclic frameworks. nih.govfrontiersin.org

Synergistic Reaction Sequences: Combining powerful synthetic methods in a sequence can rapidly build molecular complexity. For example, a sequence of enyne metathesis followed by a Diels-Alder reaction has been used to create diverse and densely functionalized polycyclic and heterocyclic compounds from simple starting materials. nih.gov

By applying these strategies, a starting material like a functionalized 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole could be elaborated into a library of related but structurally distinct molecules. For instance, different functional groups could be installed using the methodologies from section 6.2, and these groups could then be used as handles for subsequent DOS pathways, leading to a wide array of novel fused heterocyclic systems.

Sustainability Considerations in the Synthesis of Complex Organic Molecules

Modern organic synthesis is increasingly guided by the principles of "green chemistry," which aim to reduce the environmental impact of chemical processes. researchgate.netrasayanjournal.co.in The synthesis of complex molecules like 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole presents both challenges and opportunities for implementing more sustainable practices.

Key sustainability considerations include:

Atom Economy and Reaction Design: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine multiple reactants in a single step with high atom economy. researchgate.net

Use of Greener Solvents and Conditions: A major focus of green chemistry is the elimination or replacement of hazardous organic solvents. Reactions performed in water, or under solvent-free conditions, are highly desirable. mdpi.comfrontiersin.org The use of alternative energy sources, such as microwave irradiation, can often accelerate reactions, reduce side product formation, and enable solvent-free protocols. rasayanjournal.co.inrsc.org

Catalysis: The use of catalysts is a fundamental green chemistry principle. Catalysts, used in small amounts, can carry out a reaction multiple times, reducing waste compared to stoichiometric reagents. A significant trend is the move from precious metal catalysts (like palladium and rhodium) to those based on more earth-abundant and less toxic metals, such as manganese and iron. nih.govmdpi.com Heterogeneous catalysts, which are in a different phase from the reaction mixture, are particularly advantageous as they can be easily recovered and reused. rsc.org

Renewable Feedstocks: While not always directly applicable to every complex synthesis, the long-term goal is to derive starting materials from renewable biomass sources rather than petrochemicals. frontiersin.org

The synthesis of N-heterocycles has been a fertile ground for the application of these principles, with numerous reports of MCRs, microwave-assisted syntheses, and reactions in green solvents leading to important heterocyclic scaffolds. rasayanjournal.co.inmdpi.com

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

The design of synthetic routes for complex organic molecules has traditionally been a task for expert chemists, relying on deep knowledge and intuition. However, the emergence of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize this field through computer-aided synthesis planning (CASP). arxiv.org

Single-Step Retrosynthesis Prediction: ML models, often based on transformer architectures similar to those used in language translation, are trained on vast databases of known chemical reactions. nih.gov Given a product molecule, these models predict potential reactants or "synthons." A significant challenge is the low data availability for specific reaction classes, such as those forming novel heterocyclic cores. To address this, researchers are using techniques like "transfer learning," where a model trained on general reactions is fine-tuned on a smaller, more specific dataset of heterocycle formations, significantly improving its predictive accuracy for that domain. nih.govchemrxiv.orgresearchgate.net

Multi-Step Route Planning: Once single-step predictions can be made, search algorithms (such as Monte Carlo tree search) explore the vast number of possible disconnection pathways to construct a complete synthetic route from starting materials to the final product. nih.gov

These AI tools offer the potential to accelerate the discovery of synthetic routes to novel molecules like 2-Phenyl-2H- researchgate.netresearchgate.netdioxolo[4,5-F]indazole. They can suggest non-intuitive pathways, help optimize reaction conditions, and navigate the complex chemical space of fused heterocycles, ultimately serving as a powerful assistant to the synthetic chemist. arxiv.org

Q & A

Q. How to reconcile discrepancies in reported yields for similar synthetic protocols?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions.
  • Reproducibility Checks : Control variables like moisture levels (use Schlenk techniques) and catalyst purity.
  • Meta-Analysis : Compare solvent systems (e.g., CHCl₃ vs. DMF) and stoichiometry across studies to isolate yield-limiting factors .

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